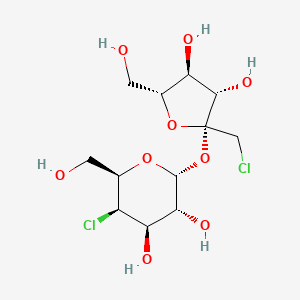
N-(4-butylphenyl)thiourea
Vue d'ensemble
Description
“N-(4-butylphenyl)thiourea” is an organosulfur compound . The IUPAC name for this compound is “this compound” and its InChI code is "1S/C11H16N2S/c1-2-3-4-9-5-7-10(8-6-9)13-11(12)14/h5-8H,2-4H2,1H3,(H3,12,13,14)" .
Synthesis Analysis
Thiourea derivatives are synthesized by the reaction of various anilines with CS2 . A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .Molecular Structure Analysis
The molecular structure of “this compound” was confirmed by spectroanalytical data (NMR, IR and elemental) . The molecular weight of this compound is 208.33 .Chemical Reactions Analysis
Thiourea reacts with alkyl halides and gives isothiouronium salt. On further hydrolysis reaction of this salt results in the formation of thiol and urea .Physical And Chemical Properties Analysis
“this compound” is a solid substance . The samples were characterized via electrical impedance spectroscopy (EIS) using HIOKI 3532-50 LCR Hi-Tester interfaced to a computer in a frequency range between 50 Hz and 1 MHz .Mécanisme D'action
Target of Action
N-(4-butylphenyl)thiourea, also known as (4-butylphenyl)thiourea, is an organosulfur compound Thiourea derivatives have been shown to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
It is known that thiourea inhibits the peroxidase in the thyroid gland and thus inhibits thyroxine production . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
These could potentially include pathways related to antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial effects .
Pharmacokinetics
A study on thiourea derivatives showed that these compounds exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry . The study also mentioned that these compounds were fed to Swiss male albino mice to evaluate their toxicological effects and potential to inhibit glucose-6-phosphatase (G6Pase) inhibition .
Result of Action
Given the diverse biological applications of thiourea derivatives, it can be inferred that the compound could have a range of effects at the molecular and cellular level, potentially including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial effects .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BPTU in lab experiments is its ability to selectively inhibit tyrosinase. This allows researchers to study the effects of melanin on skin pigmentation, hair color, and eye color without affecting other biological processes. Additionally, BPTU is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research.
One of the main limitations of using BPTU in lab experiments is its specificity for tyrosinase. While this specificity is beneficial for studying the effects of melanin on skin pigmentation, hair color, and eye color, it may limit its usefulness in other areas of research. Additionally, BPTU has been found to have some toxicity in animal studies, which may limit its use in certain applications.
Orientations Futures
There are a variety of future directions for research on BPTU. One area of research is the development of new inhibitors of tyrosinase that are more specific and less toxic than BPTU. Additionally, BPTU has been found to have potential therapeutic applications in the treatment of oxidative stress-related diseases, inflammatory diseases, and cancer. Further research is needed to determine the potential therapeutic uses of BPTU and to develop new compounds based on its structure.
Applications De Recherche Scientifique
BPTU has been used in a variety of scientific research applications due to its ability to inhibit tyrosinase. One of the most common applications of BPTU is in the study of melanin biosynthesis. By inhibiting tyrosinase, BPTU can be used to study the effects of melanin on skin pigmentation, hair color, and eye color. BPTU has also been used in the study of other enzymes involved in melanin biosynthesis, such as dopa oxidase and dopachrome tautomerase.
Safety and Hazards
Propriétés
IUPAC Name |
(4-butylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-2-3-4-9-5-7-10(8-6-9)13-11(12)14/h5-8H,2-4H2,1H3,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJUXUZQNIADNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401312165 | |
| Record name | N-(4-Butylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65069-56-9 | |
| Record name | N-(4-Butylphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65069-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Butylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N5-(4-chlorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3329941.png)
![N5-(2-chlorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3329947.png)



![3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3329974.png)